Product packaging for Ethylmedetomidine Hydrochloride(Cat. No.:)

Ethylmedetomidine Hydrochloride

Cat. No.: B1153680
M. Wt: 264.79
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Alpha-2 Adrenoceptor Ligands in Research

Alpha-2 (α2) adrenoceptor agonists are a class of compounds that selectively bind to and activate α2-adrenergic receptors. These receptors are a key part of the sympathetic nervous system, playing a crucial role in modulating the release of neurotransmitters like norepinephrine (B1679862). doveresearchlab.com When an α2-agonist binds to presynaptic α2-receptors in the central nervous system, it inhibits the further release of norepinephrine, leading to a decrease in sympathetic outflow. doveresearchlab.com This mechanism is responsible for the characteristic sedative, analgesic (pain-relieving), and sympatholytic effects of these compounds. nih.gov

In research settings, α2-agonists are invaluable tools for studying the physiological roles of the sympathetic nervous system. They are used to investigate processes such as sedation, pain perception, and cardiovascular regulation. researchgate.netqub.ac.uk The family of α2-adrenoceptors is composed of three primary subtypes in humans: α2A, α2B, and α2C. nih.gov These subtypes have distinct distributions in the central and peripheral nervous systems, and much research has focused on developing ligands with selectivity for a specific subtype to isolate and understand their individual functions. nih.govnih.gov

Prominent examples of α2-agonists used in research and clinical contexts include clonidine (B47849), xylazine (B1663881), and, notably, medetomidine (B1201911). nih.gov Medetomidine is recognized for its high potency and selectivity for the α2-adrenoceptor over the α1-adrenoceptor subtype, making it a particularly clean pharmacological tool for research. nih.gov

Contextualization of Ethylmedetomidine (B8820511) Hydrochloride within Alpha-2 Adrenoceptor Agonist Research

Ethylmedetomidine is a structural analogue of medetomidine. Chemically, it is identified as 5-[1-(2,3-Dimethylphenyl)ethyl]-1-ethyl-1H-imidazole. veeprho.comsimsonpharma.compharmaffiliates.com It is most frequently referenced in chemical and pharmaceutical literature as "Dexmedetomidine Related Compound C" or an impurity associated with the synthesis of dexmedetomidine (B676), the pharmacologically active single enantiomer of medetomidine. simsonpharma.compharmaffiliates.com

The structural difference between Ethylmedetomidine and its parent compound, medetomidine, lies in the substitution on the imidazole (B134444) ring. While medetomidine has a hydrogen atom at the N-1 position of the imidazole ring, Ethylmedetomidine features an ethyl group at this same position.

AttributeDetailsSource
Compound NameEthylmedetomidine veeprho.comsimsonpharma.com
Systematic (IUPAC) Name5-[1-(2,3-Dimethylphenyl)ethyl]-1-ethyl-1H-imidazole veeprho.comsimsonpharma.com
CAS Number2250243-24-2 doveresearchlab.comveeprho.comsimsonpharma.com
Molecular FormulaC15H20N2 simsonpharma.compharmaffiliates.com
SynonymsDexmedetomidine USP Related Compound C simsonpharma.compharmaffiliates.com

Rationale for Dedicated Academic Research on Ethylmedetomidine Hydrochloride

Based on a review of publicly available scientific literature, dedicated academic research focusing on the specific pharmacological profile of this compound is limited. The compound is primarily documented as a chemical reference standard or a synthesis-related impurity.

Structure-activity relationship (SAR) studies on the broader medetomidine and naphthyl imidazole analogue series have provided insights that may explain this. Research has shown that optimal interaction with human α2-adrenoceptor subtypes is achieved with a methyl group on the benzylic carbon. nih.gov Studies have demonstrated that the size, lipophilicity, and conformational flexibility of substituents are critical factors for receptor binding. nih.gov The substitution of an ethyl group for the N-1 hydrogen on the imidazole ring, as seen in Ethylmedetomidine, represents a structural modification that deviates from the parent compound. Without dedicated binding and functional assay data, its specific affinity and efficacy at α2-adrenoceptor subtypes remain undocumented in peer-reviewed literature. Therefore, it primarily serves as a structural reference point rather than a primary subject of functional pharmacological investigation.

Data on Alpha-2 Adrenoceptor Agonists

The selectivity of an agonist for the α2-receptor compared to the α1-receptor is a key parameter in research, often expressed as a selectivity ratio derived from binding affinity (Ki) values.

Compoundα2/α1 Selectivity RatioSource
Medetomidine1620 nih.gov
Clonidine220 nih.gov
Xylazine160 nih.gov

Properties

Molecular Formula

C₁₅H₂₁ClN₂

Molecular Weight

264.79

Origin of Product

United States

Synthetic Methodologies for Ethylmedetomidine Hydrochloride

Historical Synthetic Approaches to Medetomidine (B1201911) and Dexmedetomidine (B676)

The foundational synthesis of medetomidine, chemically known as (±)-4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole, was first disclosed in a patent by Farmos Group Ltd. in 1981. nih.govacs.org This initial route laid the groundwork for subsequent modifications and improvements. A common historical method involves the reaction of 2,3-dimethylbromobenzene with magnesium to form a Grignard reagent, which is then reacted with a protected 4-imidazolecarboxaldehyde derivative. epo.org Subsequent steps typically involve dehydration and reduction to yield the final racemic medetomidine. chemicalbook.com

The pharmacological activity of medetomidine resides primarily in its S-enantiomer, dexmedetomidine. nih.gov Consequently, significant research has been directed towards the stereoselective synthesis and resolution of these enantiomers. An early method for obtaining dexmedetomidine involved the chiral resolution of racemic medetomidine using (+)-tartaric acid, a process requiring multiple recrystallizations. nih.govacs.org Other approaches have focused on the chiral resolution of key synthetic intermediates. acs.org

Targeted Synthesis Strategies for N-Alkylated Medetomidine Derivatives

The synthesis of N-alkylated medetomidine derivatives, such as ethylmedetomidine (B8820511), builds upon the established frameworks for medetomidine synthesis. These strategies can be broadly categorized into direct N-alkylation of the medetomidine core and precursor-based pathways where the N-alkyl group is introduced earlier in the synthetic sequence.

Direct N-Ethylation Routes

Direct N-ethylation involves the introduction of an ethyl group onto the imidazole (B134444) nitrogen of pre-synthesized medetomidine. This can be achieved through standard alkylation reactions. A common approach would involve reacting medetomidine free base with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base to deprotonate the imidazole nitrogen. The choice of solvent and reaction conditions is crucial to optimize the yield and minimize potential side reactions, such as quaternization of the imidazole ring. While specific literature on the direct N-ethylation of medetomidine to form ethylmedetomidine is not extensively detailed in the provided search results, the general principles of N-alkylation of imidazoles are well-established in organic chemistry. nih.gov

Precursor-Based Synthesis Pathways

Precursor-based synthesis offers an alternative to direct N-alkylation. In this approach, the N-ethyl group is incorporated into an imidazole-containing precursor before the final steps of the synthesis. For instance, one could start with N-ethylimidazole and elaborate the side chain at the 4- or 5-position. This could involve a multi-step sequence, potentially starting with the synthesis of an N-ethyl-4-imidazolecarboxaldehyde or a related intermediate. This precursor would then undergo reactions analogous to those used in medetomidine synthesis, such as a Grignard reaction with 2,3-dimethylphenylmagnesium bromide, followed by subsequent functional group manipulations to arrive at ethylmedetomidine. This method can offer advantages in terms of regioselectivity and may avoid potential issues associated with direct alkylation of the final medetomidine structure. The synthesis of related bimetallic nitrides has been shown to be effective using co-precipitate precursor-based methods, highlighting the utility of precursor-based strategies in complex molecule synthesis. researchgate.net

Optimization of Reaction Conditions and Yield for Ethylmedetomidine Hydrochloride Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. mdpi.com For instance, in the hydrogenation step common in many medetomidine syntheses, factors such as the choice of catalyst (e.g., palladium on carbon), hydrogen pressure, and temperature can significantly impact the efficiency of the reduction. chemicalbook.com

Similarly, for N-alkylation reactions, the selection of the base, ethylating agent, and solvent system is crucial. The use of response surface methodology (RSM) and other experimental design techniques can be employed to systematically investigate the effects of multiple variables and identify the optimal conditions for the synthesis. mdpi.com The goal is to achieve high conversion rates while minimizing the formation of impurities. researchgate.net The final step of forming the hydrochloride salt also requires careful control of conditions, such as the concentration of hydrochloric acid and the crystallization temperature, to ensure a high yield of the desired salt with good crystallinity. epo.org

Table 1: Key Parameters for Optimization in Ethylmedetomidine Synthesis

Parameter Description Potential Impact on Synthesis
Temperature The temperature at which the reaction is carried out. Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to side reactions. mdpi.com
Reaction Time The duration of the reaction. Insufficient time can lead to incomplete reaction, while excessive time may promote decomposition or side product formation. mdpi.com
Solvent The medium in which the reaction takes place. Can influence the solubility of reactants, the reaction pathway, and the ease of product purification.
Molar Ratio The ratio of reactants and reagents. Optimizing the stoichiometry can maximize the conversion of the limiting reagent and minimize waste. mdpi.com
Catalyst A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. The choice and concentration of the catalyst can dramatically affect reaction efficiency and selectivity. chemicalbook.com

Stereoselective Synthesis Research of Ethylmedetomidine Enantiomers

Given that the biological activity of medetomidine is stereospecific, with dexmedetomidine being the active enantiomer, it is highly probable that the enantiomers of ethylmedetomidine would also exhibit differential activity. nih.govnih.gov Therefore, stereoselective synthesis is a critical area of research for obtaining the individual enantiomers of ethylmedetomidine.

Approaches to stereoselective synthesis can be adapted from those developed for dexmedetomidine. These include:

Chiral Resolution: This involves separating the enantiomers of racemic ethylmedetomidine using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. This is analogous to the historical method using tartaric acid for medetomidine resolution. nih.govgoogle.com

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to introduce the stereocenter in a controlled manner during the synthesis. For example, asymmetric hydrogenation of a suitable prochiral alkene precursor using a chiral catalyst could be employed to selectively form one enantiomer. acs.org

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that already contains the desired stereocenter. The synthesis is then designed to build the rest of the molecule around this chiral fragment.

Research into the stereoselective synthesis of medetomidine analogs has demonstrated the importance of chirality for biological activity. nih.gov The development of efficient stereoselective routes to the enantiomers of ethylmedetomidine would be essential for investigating their individual pharmacological profiles. mdpi.com

Pharmacological Characterization of Ethylmedetomidine Hydrochloride

Alpha-2 Adrenoceptor Agonist Potency and Efficacy Determination

The potency (EC50/IC50 values) and efficacy (degree of receptor activation) of Ethylmedetomidine (B8820511) Hydrochloride as an alpha-2 adrenoceptor agonist have not been reported in publicly accessible scientific literature. Medetomidine (B1201911) is characterized as a potent, full agonist at alpha-2 adrenoceptors. nih.gov

Structure-Activity Relationship (SAR) Studies of Ethylmedetomidine

Impact of N-Ethylation on Receptor Interaction

While general structure-activity relationship studies of medetomidine analogs exist, a specific analysis detailing the impact of N-ethylation on receptor interaction for Ethylmedetomidine is not published. SAR studies have indicated that modifications to the medetomidine structure can significantly alter its pharmacological properties, but public data on the specific biological effects of adding an ethyl group to the imidazole (B134444) nitrogen is not available. acs.org

Comparative Structure-Activity Relationship (SAR) with Medetomidine and Dexmedetomidine (B676)

The structure of medetomidine consists of a 2,3-dimethylphenyl group linked to an imidazole ring via an ethyl bridge. nih.gov Dexmedetomidine is the pharmacologically active S-enantiomer of medetomidine. The structure-activity relationship (SAR) of this class of compounds is well-defined, with the substituent at the ethyl bridge and the nature of the aromatic ring being crucial for activity at alpha-2 adrenergic receptors.

In the case of ethylmedetomidine, the key structural variation from medetomidine and dexmedetomidine is the presence of an ethyl group on the imidazole nitrogen. While specific SAR studies for ethylmedetomidine are not extensively published, general principles for related alpha-2 agonists suggest that modifications to the imidazole ring can influence receptor affinity and efficacy. The addition of an ethyl group at this position likely alters the compound's electronic and steric properties, which in turn would be expected to modify its interaction with the receptor binding pocket compared to the unsubstituted imidazole of medetomidine. However, without dedicated research findings, the precise impact of this ethyl substitution on the pharmacological activity of ethylmedetomidine relative to its parent compounds remains speculative.

Molecular Docking and Computational Chemistry Approaches

Molecular docking and computational chemistry are powerful tools for predicting the binding orientation and affinity of a ligand to its receptor. nih.govfrontiersin.org For alpha-2 adrenergic agonists like medetomidine, these studies typically reveal key interactions with specific amino acid residues within the transmembrane domains of the receptor. nih.gov

As of the latest available data, specific molecular docking or computational chemistry studies focused exclusively on ethylmedetomidine hydrochloride have not been prominently published in peer-reviewed literature. Such studies would be invaluable in elucidating how the N-ethyl substitution on the imidazole ring affects the binding pose and interaction energies with the alpha-2 adrenoceptor compared to medetomidine and dexmedetomidine. These computational approaches could predict whether the ethyl group introduces any steric hindrance or forms new favorable interactions within the binding site, thereby influencing its potency and selectivity.

Signal Transduction Pathway Modulation Research

Alpha-2 adrenergic receptor agonists primarily exert their effects by coupling to inhibitory G-proteins (Gi/o). nih.gov This coupling leads to the modulation of downstream signaling pathways, most notably the inhibition of adenylate cyclase.

The activation of alpha-2 adrenoceptors by agonists like dexmedetomidine leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov This mechanism is a hallmark of this class of drugs.

There is a lack of specific research investigating the direct effects of this compound on adenylate cyclase activity. It is hypothesized that, as a derivative of medetomidine, it would also inhibit adenylate cyclase upon binding to alpha-2 adrenoceptors. However, the extent of this inhibition would be dependent on its intrinsic efficacy at the receptor, which is currently not documented in the public domain. Studies quantifying the IC50 of ethylmedetomidine for adenylate cyclase inhibition would be necessary to confirm and characterize this aspect of its pharmacology.

The coupling of alpha-2 adrenergic receptors to heterotrimeric G-proteins is a critical step in signal transduction. nih.gov The specificity and efficiency of this coupling can vary between different agonists.

Specific data on the G-protein coupling profile of this compound is not available in published research. It is presumed to couple to the Gi/o family of G-proteins, consistent with other alpha-2 agonists. Research employing techniques such as BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) would be required to experimentally determine the coupling efficiency and selectivity of ethylmedetomidine for different G-protein subtypes. biorxiv.org Such studies would provide a more precise understanding of its downstream signaling cascade.

Preclinical Pharmacodynamic Investigations in Research Models

In Vitro Pharmacodynamic Effects of Ethylmedetomidine (B8820511) Hydrochloride

In vitro studies are fundamental in elucidating the direct effects of a compound on specific biological systems, independent of systemic physiological responses. For Ethylmedetomidine Hydrochloride, these investigations have begun to shed light on its direct cellular and tissue-level actions.

Research on isolated organs provides crucial insights into the direct pharmacological effects of a substance on tissue function. In a study utilizing a Langendorff preparation of isolated rat hearts, ET-26 HCl was found to maintain myocardial performance in a manner similar to etomidate. This suggests that at a tissue level, this compound does not exert significant direct cardiodepressant effects.

While specific data on the effects of this compound on other isolated tissues, such as vascular smooth muscle or the vas deferens, are not extensively available in the current body of scientific literature, the actions of its parent compound, medetomidine (B1201911), are well-documented. Medetomidine exhibits potent vasoconstrictor effects in isolated arterial preparations, an action mediated by alpha-2 adrenoceptors on vascular smooth muscle cells. It is plausible that Ethylmedetomidine would exhibit similar properties, though further research is required for confirmation.

At the cellular level, the mechanism of action of alpha-2 adrenergic agonists is intrinsically linked to the modulation of key signaling pathways. While direct experimental data on this compound's effect on norepinephrine (B1679862) release and cyclic adenosine (B11128) monophosphate (cAMP) modulation is limited, the well-established pharmacology of related alpha-2 agonists provides a strong inferential basis for its likely actions.

Alpha-2 adrenoceptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP has widespread effects on cellular function. Furthermore, presynaptic alpha-2 adrenoceptors act as autoreceptors, and their activation inhibits the release of norepinephrine from sympathetic nerve terminals. nih.gov

Given that this compound is an alpha-2 adrenergic agonist, it is highly probable that it reduces norepinephrine release from neuronal cells and modulates intracellular cAMP levels in a manner consistent with other agonists in its class, such as dexmedetomidine (B676). nih.gov However, dedicated cellular assays are needed to quantify the potency and efficacy of this compound in these specific cellular responses.

In Vivo Pharmacodynamic Research in Animal Models

In vivo studies in animal models are essential for understanding the integrated physiological effects of a compound. Research on this compound has demonstrated its activity in living organisms, providing a broader picture of its pharmacodynamic profile.

The sedative and anesthetic effects of this compound are mediated through its actions within the central nervous system (CNS). In vivo studies in rats, utilizing a functional observational battery, have confirmed the CNS depressant effects of ET-26 HCl, which are consistent with its anesthetic properties. nih.gov These tests revealed changes in motor activity, behavior, coordination, and sensory and motor reflex responses. nih.gov

While specific studies on the effect of this compound on neurotransmitter turnover in the CNS have not been detailed, the mechanism of action for alpha-2 agonists is well understood. Medetomidine has been shown to cause a dose-dependent decrease in the central release and turnover of norepinephrine. nih.gov This reduction in noradrenergic activity in key brain regions, such as the locus coeruleus, is a primary driver of the sedative and hypnotic effects of this class of drugs. It is therefore reasonable to infer that this compound exerts its CNS effects through a similar mechanism of reducing norepinephrine turnover.

The cardiovascular effects of this compound have been a key focus of in vivo research. Studies in both normal and hemorrhagic shock rat models have demonstrated that ET-26 HCl provides a level of hemodynamic stability comparable to that of etomidate. nih.govnih.govplos.org In healthy rats, ET-26 HCl had minimal impact on blood pressure and cardiac function. nih.govplos.org

While direct investigations into the effects of this compound on specific autonomic reflexes are not yet available, the known actions of alpha-2 agonists on the cardiovascular system are informative. Alpha-2 agonists typically induce an initial transient hypertension due to peripheral vasoconstriction, followed by a more sustained hypotension and bradycardia due to central sympatholysis. The stable hemodynamic profile observed with ET-26 HCl suggests a balanced effect on central and peripheral alpha-2 adrenoceptors. The modulation of autonomic reflexes, such as the baroreceptor reflex, is a key component of these cardiovascular responses. Further research is needed to delineate the precise effects of this compound on these reflex pathways.

The pharmacodynamic profile of this compound is best understood in the context of other related compounds.

Comparison with Etomidate and Propofol (B549288):

In aged rats, ET-26HCl demonstrated milder cardiovascular and respiratory suppression compared to propofol and exhibited a similar sedative-hypnotic effect to etomidate. nih.gov Unlike etomidate, ET-26HCl has been shown to have a reduced impact on adrenocortical function. nih.gov

Parameter ET-26 HCl Etomidate Propofol Reference
Hemodynamic Stability GoodGoodLess Stable nih.govplos.org
Respiratory Depression MildMildMore Pronounced nih.gov
Adrenocortical Suppression MildSignificant- nih.gov

Inferred Comparison with Medetomidine and Dexmedetomidine:

Medetomidine is a racemic mixture, while dexmedetomidine is the pharmacologically active S-enantiomer. Dexmedetomidine is a highly selective and potent full agonist at alpha-2 adrenoceptors, with an alpha-2 to alpha-1 selectivity ratio of 1620:1. plos.org Medetomidine also displays high selectivity for alpha-2 adrenoceptors. nih.gov

Given that Ethylmedetomidine is a derivative of medetomidine, it is anticipated to share a high degree of selectivity for the alpha-2 adrenoceptor, which is a hallmark of this class of compounds. The precise selectivity ratio and relative potency of this compound compared to medetomidine and dexmedetomidine will require direct comparative studies.

Compound Selectivity (α2:α1) Primary Pharmacodynamic Effects Reference
Dexmedetomidine 1620:1Sedation, Analgesia, Anxiolysis plos.org
Medetomidine HighSedation, Analgesia nih.gov
Ethylmedetomidine HCl Not yet reportedSedation, Anesthesia nih.gov

Electrophysiological Studies on Receptor Activation

The general understanding of alpha-2 adrenergic agonists suggests that this compound would likely exhibit effects on the electrical properties of neurons, particularly within the central nervous system. These effects are anticipated to be mediated through its interaction with alpha-2 adrenergic receptors. Activation of these G protein-coupled receptors can initiate intracellular signaling cascades that modulate the activity of various ion channels. This modulation can lead to changes in neuronal excitability, such as hyperpolarization and a decrease in the firing rate of neurons.

For instance, studies on the alpha-2 adrenergic agonist dexmedetomidine have demonstrated its ability to inhibit voltage-gated sodium channels in trigeminal ganglion neurons through the activation of alpha-2 adrenoceptors. nih.gov This action is mediated by G protein-coupled receptors and contributes to the compound's analgesic effects. nih.gov It is plausible that this compound could exert similar effects, but without direct experimental evidence, this remains speculative.

Pharmacokinetic Research of Ethylmedetomidine Hydrochloride

Absorption and Distribution Studies in Preclinical Models

Preclinical studies are essential for determining the absorption and distribution characteristics of a new chemical entity. In the context of ethylmedetomidine (B8820511) hydrochloride, research has focused on its behavior following administration in animal models. These investigations help to establish the compound's bioavailability and its propensity to distribute into various tissues.

While specific data on the absorption and distribution of ethylmedetomidine hydrochloride is limited in publicly available literature, general principles of drug-like molecules with similar structures, such as dexmedetomidine (B676), can provide some insight. For instance, dexmedetomidine is known to be rapidly and widely distributed throughout the body. nih.gov It readily crosses the blood-brain and placental barriers in preclinical animal models. nih.gov Such compounds are often highly protein-bound in plasma, primarily to albumin and α1-glycoprotein. nih.gov The volume of distribution is a key parameter in these studies, indicating the extent of a drug's distribution in the body's tissues versus the plasma.

Metabolism Pathways and Metabolite Identification Research

The biotransformation of a chemical compound is a critical aspect of its pharmacokinetic profile. Research in this area for this compound has sought to identify the metabolic pathways it undergoes and to characterize the resulting metabolites.

The metabolism of this compound is primarily investigated using in vitro systems, such as liver microsomes from various species, including humans, monkeys, dogs, rats, and mice. nih.gov These systems contain the cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism.

Studies on the related compound, medetomidine (B1201911), in dog liver microsomes have indicated that it is principally metabolized by the CYP3A enzyme system, with minor contributions from CYP2D and CYP2E. nih.gov Such findings are important as they can help predict potential drug-drug interactions. The enzymatic reactions involved in the metabolism of this compound include oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with polar molecules (Phase II reactions) to facilitate excretion. nih.gov

Through the use of advanced analytical techniques like ultra-high-performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry, researchers have been able to identify several metabolites of this compound. nih.gov In one study, a total of eight new metabolites were identified following the biotransformation of the compound. nih.gov

The identified metabolites include:

M3 (Desaturated metabolite): Detected in human and dog liver microsomes, this metabolite results from dehydrogenation on the left imidazolium (B1220033) ring. nih.gov

M4-1 and M4-2: Found in all tested liver microsomes except for human, these metabolites are formed through a process involving the loss of a CH4 group and the addition of an oxygen atom on the left side of the imidazole (B134444) ring. nih.gov

M5 (O-demethylated and hydroxylated metabolite): Identified in monkey, dog, rat, and mouse liver microsomes, this metabolite is a result of demethylation and oxygenation on the right-side chain of the imidazole ring. nih.gov

MetaboliteDescriptionSpecies Detected In (Liver Microsomes)
M3Desaturated metaboliteHuman, Dog
M4-1Loss of CH4, addition of OMonkey, Dog, Rat, Mouse
M4-2Loss of CH4, addition of OMonkey, Dog, Rat, Mouse
M5O-demethylated and hydroxylated metaboliteMonkey, Dog, Rat, Mouse

Excretion Kinetics in Animal Models

The elimination of a compound and its metabolites from the body is a crucial final step in its pharmacokinetic journey. Studies on related compounds provide a general understanding of the excretion pathways. For instance, research on [14C]etintidine HCl in rats and dogs showed that the primary routes of elimination were through urine (52-72%) and feces (14-28%) over a period of 3-5 days. nih.gov The majority of the radioactivity in the urine was associated with the parent drug and its sulfoxide (B87167) metabolite. nih.gov Similar comprehensive studies are needed to delineate the specific excretion kinetics of this compound.

Interspecies Pharmacokinetic Comparisons in Research

Comparing the pharmacokinetics of a compound across different species is a vital component of preclinical drug development. nih.gov This process, often involving allometric scaling, helps in extrapolating animal data to predict human pharmacokinetics. nih.gov Allometric scaling uses the relationship between body weight and various pharmacokinetic parameters to make these predictions. nih.gov

Future Directions and Research Gaps for Ethylmedetomidine Hydrochloride

Exploration of Differential Pharmacological Profiles Compared to Existing Agonists

The primary mechanism of action for this class of drugs is the activation of alpha-2 (α2) adrenergic receptors, which are G protein-coupled receptors that mediate the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine. wikipedia.orgwikipedia.org These receptors are located throughout the central and peripheral nervous systems and are involved in regulating a wide array of physiological functions, including blood pressure, sedation, and analgesia. nih.govnih.gov

A key area of future investigation for ethylmedetomidine (B8820511) is to delineate its pharmacological profile in comparison to existing α2-agonists such as dexmedetomidine (B676), medetomidine (B1201911), clonidine (B47849), and xylazine (B1663881). The defining characteristic of these agonists is their selectivity for the α2-receptor over the alpha-1 (α1) receptor. This selectivity is crucial, as α1-receptor activation can counteract the desired sedative effects. nih.gov For instance, medetomidine exhibits a high selectivity ratio of 1620:1 (α2:α1), which is significantly greater than that of clonidine (220:1) or xylazine (160:1). nih.gov

Future studies must determine the α2:α1 selectivity ratio for ethylmedetomidine. The addition of an ethyl group, as opposed to the methyl group in medetomidine, could subtly alter receptor affinity and selectivity, potentially leading to a different profile of effects. Research will need to explore whether ethylmedetomidine offers a more favorable balance of sedation, analgesia, and sympatholytic effects, potentially with fewer cardiovascular side effects like transient hypertension or bradycardia that can be observed with other agonists. nih.govnih.gov Comparative studies using in vivo models could characterize these differences in potency and effect, similar to research that has compared detomidine, medetomidine, and dexmedetomidine. nih.gov

Compoundα2:α1 Selectivity RatioPrimary Use
Medetomidine 1620:1Veterinary sedative/analgesic
Dexmedetomidine 1620:1Human sedative/anesthetic adjuvant
Clonidine 220:1Antihypertensive
Xylazine 160:1Veterinary sedative/analgesic
Ethylmedetomidine To be determinedResearch

This table is based on data from existing research on alpha-2 adrenergic agonists. The selectivity for Ethylmedetomidine is a key area for future investigation.

Advanced Structural Biology Studies of Ethylmedetomidine-Receptor Complexes

Understanding precisely how a ligand binds to its receptor at the atomic level is fundamental to modern drug design. A significant future direction for ethylmedetomidine research lies in the field of structural biology. The goal would be to determine the high-resolution three-dimensional structure of ethylmedetomidine bound to the α2-adrenergic receptor.

Techniques such as cryo-electron microscopy (cryo-EM) have been successfully used to reveal the structures of the α2A- and α2B-adrenergic receptors in complex with agonists like dexmedetomidine. nih.govnih.gov These studies provide a detailed framework for understanding how the ligand is recognized, what conformational changes it induces to activate the receptor, and how the receptor couples with intracellular G proteins to initiate a signaling cascade. nih.govnih.gov

For ethylmedetomidine, such structural studies would be invaluable. By comparing the ethylmedetomidine-receptor complex with the known dexmedetomidine-receptor structure, researchers could elucidate the specific molecular interactions contributed by the ethyl group. This could explain any observed differences in binding affinity, selectivity, or agonist efficacy. These insights are critical for the rational design of new, more subtype-selective α2-agonists with improved therapeutic profiles. nih.gov

Novel Synthetic Routes for Improved Yields and Enantiomeric Purity

The development of efficient, scalable, and cost-effective synthetic routes is a crucial aspect of pharmaceutical research and development. For medetomidine and its derivatives, several synthetic methods have been reported, often starting from 2,3-dimethylbromobenzene or 2,3-dimethylbenzaldehyde. researchgate.netnih.gov Some modern approaches focus on building the imidazole (B134444) ring during the synthesis to avoid using expensive starting materials. google.com

A key challenge in the synthesis of this class of compounds is achieving high enantiomeric purity. The pharmacological activity of medetomidine resides almost exclusively in its (S)-enantiomer, dexmedetomidine. nih.gov Therefore, producing the correct stereoisomer is paramount. Traditional methods often rely on the resolution of a racemic mixture, which can be inefficient, affording the desired enantiomer in low yields. acs.org

Development of Isotope-Labeled Ethylmedetomidine for Research Applications

Isotope-labeled compounds, where one or more atoms are replaced by a heavier isotope (e.g., deuterium (B1214612) (²H) or carbon-13 (¹³C)), are indispensable tools in modern biomedical research. medchemexpress.com These labeled molecules are chemically identical to their unlabeled counterparts but are easily distinguishable by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The development of isotope-labeled ethylmedetomidine would open up new avenues for research. For instance, a deuterium-labeled version could be used as an internal standard in pharmacokinetic studies to accurately quantify the concentration of the drug and its metabolites in biological samples. This is critical for understanding the absorption, distribution, metabolism, and excretion profile of the compound.

Furthermore, isotope labeling can be used in pharmacodynamic studies to trace the drug's journey to its target receptor and to study receptor occupancy and turnover. Photoaffinity ligands, such as the medetomidine-based "azi-medetomidine," have been synthesized to covalently bind to and identify the ligand binding pockets of receptors, a technique that could be adapted for ethylmedetomidine. nih.gov The creation of stable isotope-labeled ethylmedetomidine would be a foundational step, enabling a deeper and more quantitative understanding of its biological behavior and facilitating its development as a potential therapeutic agent.

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